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molecular formula C11H10N2O2 B8590393 5-(p-Methoxyphenoxy)pyrimidine

5-(p-Methoxyphenoxy)pyrimidine

Cat. No. B8590393
M. Wt: 202.21 g/mol
InChI Key: XRUHYKRNHQSCLR-UHFFFAOYSA-N
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Patent
US04248618

Procedure details

Sodium metal (4.1 g) was dissolved in absolute ethanol (90 ml) and formamidine acetate (18.4 g) and 2-(p-methoxyphenoxy)-3-(dimethylamino)acrolein (13.0 g) were added to the ethanolic solution of sodium ethoxide. The mixture was heated under reflux, with stirring, for 40 hr and then the solvent was removed, by distillation under reduced pressure. The residue was treated with water (200 ml) and chloroform (200 ml), the chloroform layer was separated and the chloroform removed by distillation under reduced pressure. The residue was purified by column chromatography over silica gel using chloroform as eluent to give 5-(p-methoxyphenoxy)pyrimidine as an oil (7.7 g) which was characterised by p.m.r. spectroscopy.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Name
2-(p-methoxyphenoxy)-3-(dimethylamino)acrolein
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C(O)(=O)C.[CH:6]([NH2:8])=[NH:7].[CH3:9][O:10][C:11]1[CH:24]=[CH:23][C:14]([O:15][C:16](=[CH:19]N(C)C)[CH:17]=O)=[CH:13][CH:12]=1.[O-]CC.[Na+]>C(O)C>[CH3:9][O:10][C:11]1[CH:24]=[CH:23][C:14]([O:15][C:16]2[CH:17]=[N:7][CH:6]=[N:8][CH:19]=2)=[CH:13][CH:12]=1 |f:1.2,4.5,^1:0|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
2-(p-methoxyphenoxy)-3-(dimethylamino)acrolein
Quantity
13 g
Type
reactant
Smiles
COC1=CC=C(OC(C=O)=CN(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 40 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the solvent was removed, by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with water (200 ml) and chloroform (200 ml)
CUSTOM
Type
CUSTOM
Details
the chloroform layer was separated
CUSTOM
Type
CUSTOM
Details
the chloroform removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
COC1=CC=C(OC=2C=NC=NC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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